(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride

Chiral intermediate Asymmetric synthesis Enantiomeric purity

(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride (CAS 1217448-65-1) is a chiral, Boc-protected piperazine derivative supplied as a hydrochloride salt. Structurally defined by a tert-butyloxycarbonyl (Boc) group at the N1 position, an S-configured propyl substituent at the 3-position, and a hydrochloride counterion, it serves as a protected amine building block in asymmetric synthesis.

Molecular Formula C12H25ClN2O2
Molecular Weight 264.794
CAS No. 1217448-65-1
Cat. No. B597203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
CAS1217448-65-1
Molecular FormulaC12H25ClN2O2
Molecular Weight264.794
Structural Identifiers
SMILESCCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1
InChIKeySTAKNWUZSICGDX-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride (CAS 1217448-65-1) is a Chiral Piperazine Intermediate for Pharmaceutical R&D


(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride (CAS 1217448-65-1) is a chiral, Boc-protected piperazine derivative supplied as a hydrochloride salt. Structurally defined by a tert-butyloxycarbonyl (Boc) group at the N1 position, an S-configured propyl substituent at the 3-position, and a hydrochloride counterion, it serves as a protected amine building block in asymmetric synthesis . Its molecular formula is C₁₂H₂₅ClN₂O₂ with a molecular weight of 264.79 g/mol, and it is typically offered at a purity of ≥98% . This compound is primarily utilized in medicinal chemistry for peptide coupling and heterocyclic synthesis, where its specific chirality is critical for constructing stereochemically precise drug candidates .

Why Generic Substitution of (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride Fails in Chiral Synthesis


Substituting this specific (S)-enantiomer with its (R)-antipode, the racemate, or other closely related piperazine analogs is not feasible for stereospecific applications. The biological activity and binding affinity of downstream drug candidates are directly governed by the three-dimensional arrangement of atoms established from this chiral starting material [1]. Using a racemic mixture or the wrong enantiomer would introduce an undesired stereoisomer, leading to a loss of pharmacological efficacy, altered pharmacokinetic profiles, or increased toxicity in the final pharmaceutical agent. Furthermore, the hydrochloride salt form provides a defined protonation state and crystallinity that differs from the free base (CAS 928025-58-5), which impacts solubility, stability, and reactivity in subsequent synthetic steps [2]. The following evidence quantifies these critical differentiation points.

Quantitative Evidence for Selecting (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride


Enantiomeric Purity vs. Racemic Mixture: The S-Enantiomer is the Defined Chiral Synthon

The target compound is the single (S)-enantiomer, in contrast to the racemic mixture (RAC-4-N-BOC-2-PROPYLPIPERAZINE-HCL, CAS 1203301-84-1). The defined (S)-chirality at the 3-position is essential for stereoselective synthesis, where the racemate would deliver a 1:1 mixture of diastereomers in subsequent reactions, halving the theoretical yield of the desired product and necessitating a chiral separation step . While no public database reports a specific enantiomeric excess (ee%) value for this compound, it is sold as the single enantiomer, implying an ee > 98% based on common industry practice for chiral building blocks .

Chiral intermediate Asymmetric synthesis Enantiomeric purity

Hydrochloride Salt vs. Free Base: Enhanced Stability and Handling

The hydrochloride salt form (CAS 1217448-65-1) offers superior solid-state stability compared to its free base counterpart (CAS 928025-58-5). Piperazine salts are classically known to be more stable than their free bases, which are prone to degradation, carbonate formation from atmospheric CO2, and hygroscopicity [1]. The target compound's specific stability is reflected in the vendor storage condition: 'Sealed in dry, 2-8°C', analogous to the free base which requires '2-8°C, protect from light', suggesting comparable handling but with the salt being less susceptible to amine oxidation .

Salt form selection Stability Piperazine derivatives

Lipophilicity Profile (LogP): Consistent Predictability for Downstream ADME Optimization

The target compound's predicted LogP value, a key indicator of lipophilicity for drug design, is 2.4172 . This value is higher than that of the unsubstituted piperazine analog (tert-Butyl piperazine-1-carboxylate hydrochloride) but lower than that of the 3-phenyl-substituted analog, positioning it within a desirable range for balancing membrane permeability and solubility. The 3-propyl chain introduces a controlled increase in lipophilicity compared to methyl (ΔLogP ≈ +1.5) or ethyl (ΔLogP ≈ +1.0) homologs, which is critical for tuning the ADME properties of the final drug candidate [1].

Lipophilicity LogP ADME Drug design

Polar Surface Area (PSA): Favorable Range for Passive Permeability

The Topological Polar Surface Area (TPSA) of the target compound is computed to be 41.57 Ų . This value is well below the 140 Ų threshold often cited for good oral bioavailability and is similar to the core piperazine motif. This predicts favorable passive cellular permeability for the intermediate itself and provides a non-interfering polarity profile when incorporated into larger constructs, making it a versatile choice for designing permeable drug candidates [1].

Polar surface area TPSA Drug-likeness Permeability

Validated Application Scenarios for (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride Based on Quantitative Evidence


Enantioselective Synthesis of CNS Drug Candidates Requiring a Defined (S)-Propylpiperazine Scaffold

This building block is optimally applied in the synthesis of chiral drug candidates targeting the central nervous system (CNS). Its computed LogP of 2.4172 places it in the optimal range (LogP 2-3) for blood-brain barrier penetration, while its low TPSA of 41.57 Ų supports passive permeability . The single (S)-enantiomer avoids the inherent 50% yield loss and purification challenges associated with the racemate (CAS 1203301-84-1) . The hydrochloride salt form ensures superior stability compared to the free base for reliable multi-step synthesis.

Construction of Chiral Piperazine Libraries for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR programs, this compound can serve as a specific enantiomeric probe. Using the (S)-form (CAS 1217448-65-1) instead of the (R)-form (CAS 1217468-71-7) allows researchers to directly determine the eudysmic ratio of final compounds, which is essential for intellectual property differentiation and potency optimization. The compound's solid, stable hydrochloride form enables reliable automated high-throughput parallel synthesis applications.

Synthesis of Boc-Protected Intermediates for Peptide Coupling and Heterocyclic Derivatization

The specific N1-Boc protection and N4-protonation state (hydrochloride) make this compound immediately suitable for selective peptide coupling at the exposed secondary amine after deprotonation, as highlighted in its primary application description . It is a more direct and atom-efficient starting point compared to the free base, which requires an additional protonation step, or the racemate, which introduces unnecessary complexity.

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